

tert-Butyl(4-iodobutoxy)dimethylsilane CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to tert-Butyl(4-iodobutoxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl(4-iodobutoxy)dimethylsilane, with CAS Number 92511-12-1, is a bifunctional organosilicon compound of significant interest in modern organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a sterically hindered tert-butyldimethylsilyl (TBDMS) ether and a reactive primary alkyl iodide. The TBDMS group serves as a robust protecting group for the alcohol functionality, stable under a wide range of conditions but readily removable when needed. The terminal iodo group acts as an excellent leaving group, making the molecule a versatile reagent for introducing a four-carbon aliphatic chain via nucleophilic substitution.

A primary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] In this context, it serves as a flexible alkyl linker, covalently connecting a ligand for a target protein of interest to a ligand for an E3 ubiquitin ligase.[3][5] The specific length and nature of this linker are critical for optimizing the formation of the ternary complex that leads to protein degradation.

Properties of tert-Butyl(4-iodobutoxy)dimethylsilane



The physical, chemical, and safety properties are summarized below for easy reference.

Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	92511-12-1	[1][2][3][6]
Molecular Formula	C10H23IOSi	[1][2][3][6]
Molecular Weight	314.28 g/mol	[1][2][3][6]
Appearance	Yellow to orange liquid	[3]
Boiling Point	75 °C @ 0.5 mmHg	[1][3][7]
Density	1.214 g/mL at 25 °C	[1][3][7]
Refractive Index (n20/D)	1.48	[1][3][7]
Linear Formula	(CH ₃) ₃ CSi(CH ₃) ₂ O(CH ₂) ₄ I	[1][7]
SMILES	CC(C)(C)INVALID-LINK (C)OCCCCI	[1]
InChI Key	INGJYKISFRSCQV- UHFFFAOYSA-N	[1]

Safety and Handling Information



Category	Information	Source(s)
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[8]
Precautionary Statements	P261, P264, P271, P280, P305+P351+P338, P312	[8]
Personal Protective Equipment	Eyeshields, gloves, suitable respirator	[1][8]
Storage	Store at room temperature, sealed in a dry place, and protected from light.	[3][6]
Handling	Use in a well-ventilated area. Avoid contact with skin, eyes, and moisture. Avoid inhalation.	[8]

Synthesis and Experimental Protocols

The synthesis of **tert-Butyl(4-iodobutoxy)dimethylsilane** is typically achieved from 1,4-butanediol. The process involves two key steps: monosilylation of the diol followed by iodination of the remaining primary alcohol.



Click to download full resolution via product page

General synthetic workflow for **tert-Butyl(4-iodobutoxy)dimethylsilane**.



Protocol 1: Synthesis of tert-Butyl(4-iodobutoxy)dimethylsilane

This protocol details the two-step synthesis starting from 1,4-butanediol.

Step 1: Synthesis of 4-(tert-Butyldimethylsilyloxy)butan-1-ol (Monoprotection)

 Materials: 1,4-Butanediol, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 1,4-butanediol (1.0 equiv.).
- Dissolve the diol in anhydrous DCM (to a concentration of approx. 0.5 M). Cool the solution to 0 °C using an ice bath.
- Add imidazole (1.1 equiv.) and stir until fully dissolved.
- Slowly add a solution of TBDMS-Cl (1.0 equiv.) in anhydrous DCM to the reaction mixture over 30 minutes.
- Allow the reaction to stir at 0 °C for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous NaHCO₃.
- Separate the organic layer, and extract the aqueous layer twice with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure monosilylated alcohol.



Step 2: Synthesis of **tert-Butyl(4-iodobutoxy)dimethylsilane** (Iodination via Appel Reaction) [8]

 Materials: 4-(tert-Butyldimethylsilyloxy)butan-1-ol (from Step 1), Triphenylphosphine (PPh₃), Imidazole, Iodine (I₂), Anhydrous Dichloromethane (DCM), Saturated aqueous sodium thiosulfate (Na₂S₂O₃).

Procedure:

- To a dry round-bottom flask under an inert atmosphere, dissolve 4-(tert-butyldimethylsilyloxy)butan-1-ol (1.0 equiv.), triphenylphosphine (1.5 equiv.), and imidazole (2.0 equiv.) in anhydrous DCM.
- Cool the stirred solution to 0 °C in an ice bath.
- Add iodine (1.5 equiv.) portion-wise, ensuring the temperature remains below 10 °C. The solution will turn dark brown.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
- Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the brown color disappears.
- Separate the organic layer, and extract the aqueous layer twice with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (using a gradient of ethyl acetate in hexanes) to afford tert-Butyl(4-iodobutoxy)dimethylsilane as a yellow to orange liquid.

Protocol 2: Application in Synthesis (Alkylation)

This protocol provides an example of using **tert-Butyl(4-iodobutoxy)dimethylsilane** as an alkylating agent.



- Reaction: Alkylation of Benzyl 4-cyanopiperidine-1-carboxylate.
- Materials: Benzyl 4-cyanopiperidine-1-carboxylate, tert-Butyl(4-iodobutoxy)dimethylsilane, Lithium bis(trimethylsilyl)amide (LiHMDS, 1M solution in THF), Anhydrous Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Water, Brine, Anhydrous sodium sulfate (Na₂SO₄).

Procedure:

- To a stirred solution of benzyl 4-cyanopiperidine-1-carboxylate (1.0 equiv.) and tert-Butyl(4-iodobutoxy)dimethylsilane (1.2 equiv.) in anhydrous THF, cool the mixture to -78 °C.[4]
- Add LiHMDS solution (1.2 equiv.) dropwise over 30 minutes.[4]
- Allow the resulting mixture to stir while gradually warming to room temperature over approximately 18 hours.[4]
- Quench the reaction with water.[4]
- Dilute the organic phase with EtOAc, wash sequentially with water and brine, then dry over Na₂SO₄.[4]
- After filtration, concentrate the solution and purify the residue by flash chromatography to yield the alkylated product, benzyl 4-(4-(tert-butyldimethylsilyloxy)butyl)-4-cyanopiperidine-1-carboxylate.[4]

Application in Drug Development: PROTAC Technology

A significant application of **tert-Butyl(4-iodobutoxy)dimethylsilane** is as a linker component in the synthesis of PROTACs.[3][5] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][5] [6][9]

A PROTAC molecule consists of three parts: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1][5] By simultaneously binding the POI

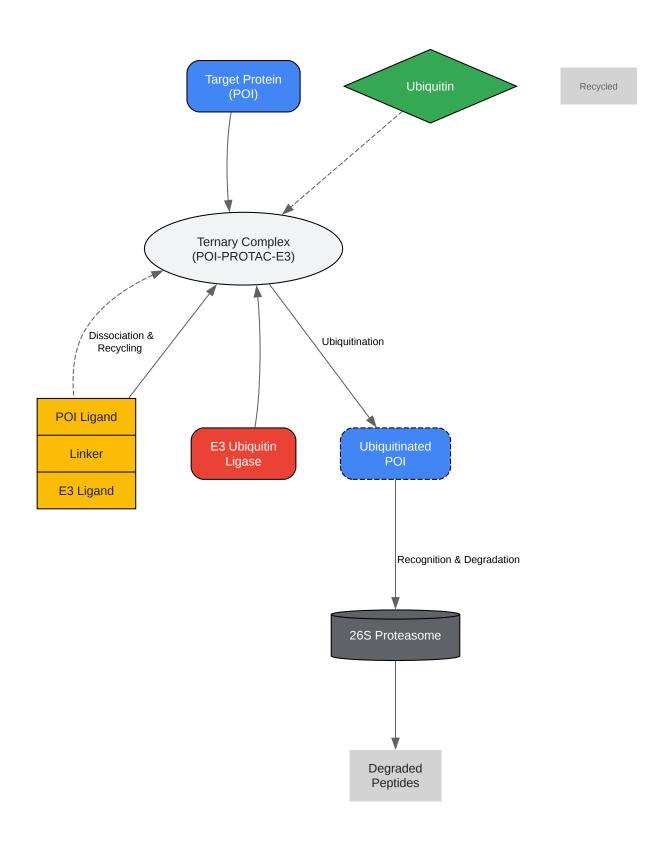






and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI.[1][5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce further degradation.[1]





Click to download full resolution via product page

The catalytic mechanism of action for a Proteolysis Targeting Chimera (PROTAC).



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl(4-iodobutoxy)dimethylsilane CAS:92511-12-1 Sunway Pharm Ltd [3wpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aseestant.ceon.rs [aseestant.ceon.rs]
- 6. researchgate.net [researchgate.net]
- 7. Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt [organicchemistry.org]
- 8. Alcohol to Iodide Common Conditions [commonorganicchemistry.com]
- 9. Proteolysis targeting chimera Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [tert-Butyl(4-iodobutoxy)dimethylsilane CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1308439#tert-butyl-4-iodobutoxy-dimethylsilane-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com